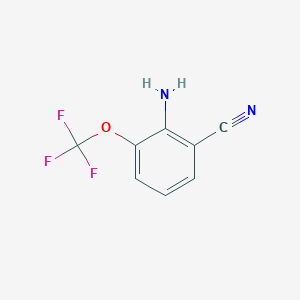![molecular formula C12H13ClO B2392757 [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287300-92-7](/img/structure/B2392757.png)
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: is a chemical compound with the molecular formula C12H13ClO It is characterized by a bicyclo[111]pentane core structure substituted with a 2-chlorophenyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to a series of reactions to introduce the 2-chlorophenyl group.
Introduction of the methanol group: The final step involves the addition of a methanol group to the bicyclo[1.1.1]pentane core, often through a nucleophilic substitution reaction.
Industrial Production Methods
化学反应分析
Types of Reactions
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the bicyclo[1.1.1]pentane core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or modified bicyclo[1.1.1]pentane derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential applications in studying the effects of bicyclo[1.1.1]pentane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with unique structural properties.
作用机制
The mechanism of action of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding to receptors or enzymes. The 2-chlorophenyl group and methanol group can further modulate its activity by affecting its solubility, stability, and reactivity.
相似化合物的比较
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: can be compared with other similar compounds, such as:
[3-(2-Bromophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with a bromine atom instead of chlorine.
[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with a fluorine atom instead of chlorine.
[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with a methyl group instead of chlorine.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-10-4-2-1-3-9(10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTVNBRIHZKRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
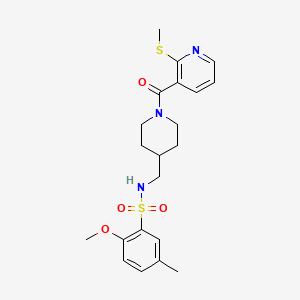
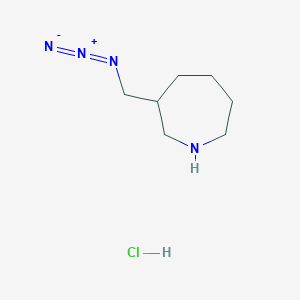
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)
![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)
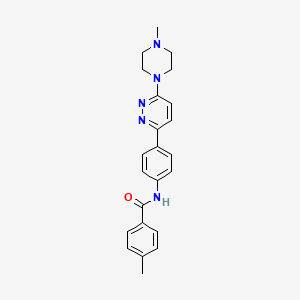
![ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392682.png)
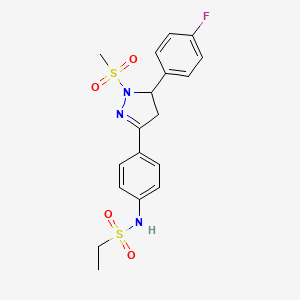
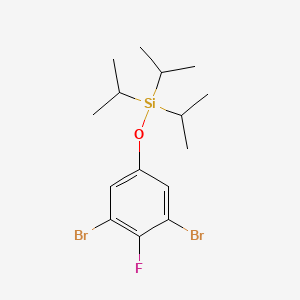
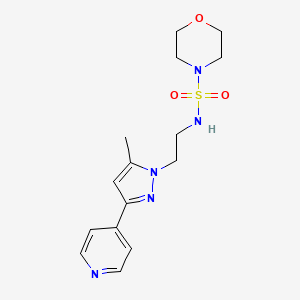
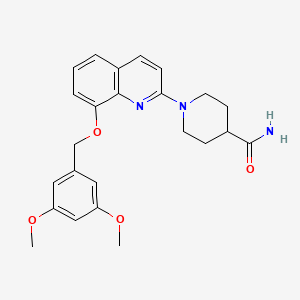


![2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one](/img/structure/B2392693.png)
